2-Propenenitrile, 3-amino-2-(phenylsulfonyl)-
Overview
Description
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- is a chemical compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol . It is also known by its synonym, 3-amino-2-(phenylsulfonyl)acrylonitrile . This compound is characterized by the presence of a nitrile group, an amino group, and a phenylsulfonyl group attached to a propenenitrile backbone.
Preparation Methods
The synthesis of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the reaction of a suitable acrylonitrile derivative with a phenylsulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the nitrile group to an amine group.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- can be compared with other similar compounds, such as:
3-Amino-2-(phenylsulfonyl)acrylonitrile: This compound shares a similar structure but may differ in its reactivity and biological activities.
2-Propenenitrile, 3-amino-2-(benzenesulfonyl)-: Another structurally related compound with potential differences in its chemical and physical properties.
The uniqueness of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
3-amino-2-(benzenesulfonyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-6-9(7-11)14(12,13)8-4-2-1-3-5-8/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHBTMWGMOVXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399854 | |
Record name | 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68342-51-8 | |
Record name | 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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